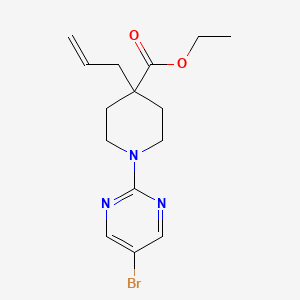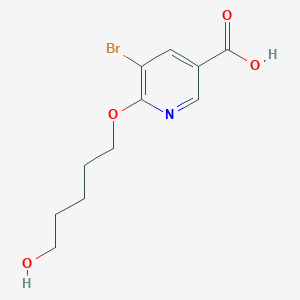
Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate is an organic compound with the molecular formula C15H17NO4. This compound features a malonate ester group, an aminophenyl group, and a butynyl group, making it a versatile molecule in organic synthesis and various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as dimethyl malonate, 4-aminophenylacetylene, and appropriate catalysts.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For example, palladium-catalyzed coupling reactions are often employed to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aminophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The malonate ester group can participate in various biochemical reactions, influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2-(4-aminophenyl)malonate: This compound is similar in structure but lacks the butynyl group.
Dimethyl 2-(4-nitrophenyl)malonate: This compound has a nitro group instead of an amino group, leading to different reactivity and applications.
Dimethyl 2-(4-methoxyphenyl)malonate:
Uniqueness
Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate is unique due to the presence of the butynyl group, which imparts distinct reactivity and potential applications. This structural feature allows for unique interactions in chemical and biological systems, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C15H17NO4 |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
dimethyl 2-[1-(4-aminophenyl)but-2-ynyl]propanedioate |
InChI |
InChI=1S/C15H17NO4/c1-4-5-12(10-6-8-11(16)9-7-10)13(14(17)19-2)15(18)20-3/h6-9,12-13H,16H2,1-3H3 |
Clé InChI |
FAEXUPZBOSSZAM-UHFFFAOYSA-N |
SMILES canonique |
CC#CC(C1=CC=C(C=C1)N)C(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[6-(3-Chloro-4-fluoro-phenyl)-pyridazin-4-yl]-methanol](/img/structure/B8428575.png)
![Tert-butyl 5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8428586.png)






